![molecular formula C17H26N2O2S B2442640 2,5-diméthyl-N-{[1-(thiolan-3-yl)pipéridin-4-yl]méthyl}furan-3-carboxamide CAS No. 2034506-23-3](/img/structure/B2442640.png)
2,5-diméthyl-N-{[1-(thiolan-3-yl)pipéridin-4-yl]méthyl}furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with methyl groups, a piperidine ring linked to a tetrahydrothiophene moiety, and a carboxamide group. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities. It could be used to investigate its effects on various biological systems, including its potential as a therapeutic agent.
Medicine
In the medical field, this compound might be explored for its pharmacological properties. It could be tested for its efficacy in treating certain diseases or conditions.
Industry
In industry, this compound could be utilized in the development of new materials or chemical processes. Its unique properties may make it suitable for specific applications in manufacturing and production.
Orientations Futures
The future research directions for this compound could involve further exploration of its potential biological activity, given its structural similarity to fentanyl . It could also involve the development of more efficient synthetic routes or the investigation of its physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting with the construction of the furan ring. One common approach is to start with a suitable furan derivative and introduce the necessary substituents through a series of reactions, including alkylation, acylation, and cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize the yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The furan ring can be oxidized to form different oxidation products.
Reduction: : Reduction reactions can be applied to modify the functional groups.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely, but they often include oxidized furan derivatives, reduced amides, and substituted piperidine or tetrahydrothiophene derivatives.
Mécanisme D'action
The mechanism by which 2,5-dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. Further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethyl-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide
2,5-Dimethyl-N-((1-(piperidin-4-yl)methyl)furan-3-carboxamide
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)methyl)furan-3-carboxamide
Uniqueness
2,5-Dimethyl-N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)furan-3-carboxamide stands out due to its unique combination of functional groups and structural elements
Propriétés
IUPAC Name |
2,5-dimethyl-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S/c1-12-9-16(13(2)21-12)17(20)18-10-14-3-6-19(7-4-14)15-5-8-22-11-15/h9,14-15H,3-8,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZHGOBYSGITPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2CCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
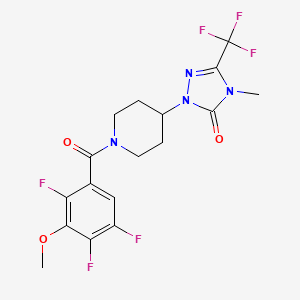
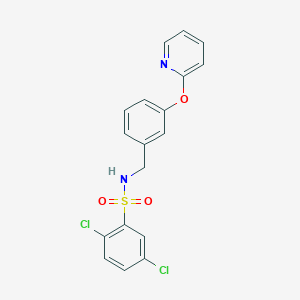
![ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B2442560.png)
![10-(3-chlorobenzenesulfonyl)-N-cycloheptyl-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2442561.png)
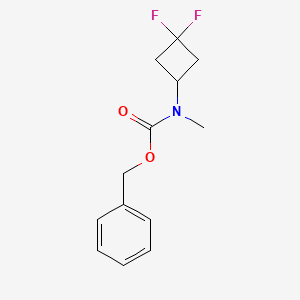
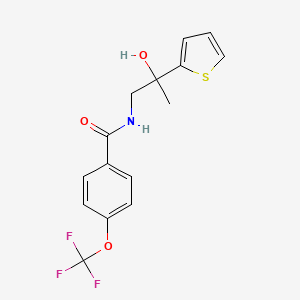
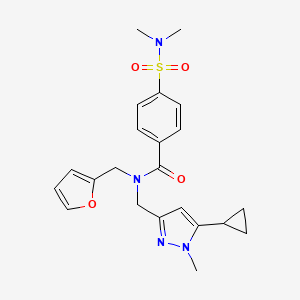
![Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide](/img/structure/B2442570.png)
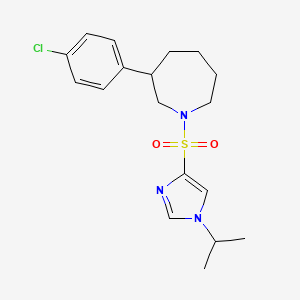
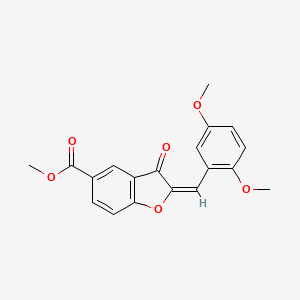
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2442576.png)
![N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-(pyridin-3-yl)but-3-en-1-yl]aniline](/img/structure/B2442577.png)
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2442579.png)
![Methyl (3aR,4S,6R,6aS)-4-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxole-6-carboxylate;hydrochloride](/img/structure/B2442580.png)
